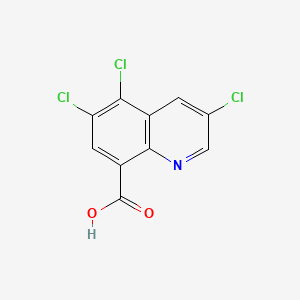

3,5,6-Trichloroquinoline-8-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

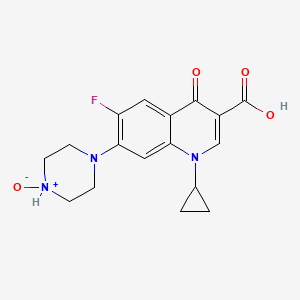

3,5,6-Trichloroquinoline-8-carboxylic Acid is an impurity of Quinclorac , which is a disubstituted quinolinecarboxylic acid that is part of a new class of highly selective auxin herbicides . Its molecular formula is C10H4Cl3NO2 and it has a molecular weight of 276.497.

Molecular Structure Analysis

The molecular structure of 3,5,6-Trichloroquinoline-8-carboxylic Acid consists of a quinoline ring substituted with three chlorine atoms and a carboxylic acid group .Physical And Chemical Properties Analysis

3,5,6-Trichloroquinoline-8-carboxylic Acid has a molecular weight of 276.5 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Aplicaciones Científicas De Investigación

Given the absence of directly relevant studies, I'll provide a general overview based on the information available for structurally related compounds, highlighting their scientific research applications and excluding drug use, dosage, and side effects as per your request. Please note, the following overview is general and indicative, as specific research on "3,5,6-Trichloroquinoline-8-carboxylic Acid" was not found in the available sources.

Scientific Research Applications of Structurally Related Compounds

Antioxidant Properties

Compounds such as Chlorogenic Acid (CGA) have been widely studied for their antioxidant activities. CGA, an abundant phenolic compound found in coffee and many fruits, demonstrates significant antioxidant, anti-inflammatory, and neuroprotective effects. It modulates lipid and glucose metabolism, potentially offering therapeutic roles in managing cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).

Antimicrobial and Antiviral Activities

Studies on 8-hydroxyquinoline derivatives have shown broad-spectrum antimicrobial and antiviral activities. These compounds can act as potent agents against a variety of pathogens, offering a foundation for developing new antimicrobial and antiviral therapies (Gupta et al., 2021).

Biochemical Research Tools

Certain quinoline derivatives are used as biochemical tools in research, especially for their metal chelation properties, which can be utilized in studies related to metal homeostasis in biological systems and the development of metal-based drugs.

Synthetic Chemistry and Drug Development

The radical cyclization reactions of quinoline derivatives are valuable in synthetic organic chemistry, enabling the construction of complex carbo- and heterocyclic compounds. This has implications for drug development, where such cyclizations can lead to the synthesis of novel compounds with potential therapeutic applications (Ishibashi & Tamura, 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

3,5,6-trichloroquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-4-1-5-8(13)7(12)2-6(10(15)16)9(5)14-3-4/h1-3H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMQKAMHFFQHQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=C(C=C2C(=O)O)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,6-Trichloroquinoline-8-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{[(Methanesulfonyl)sulfanyl]methyl}-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl](/img/structure/B587830.png)

![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)